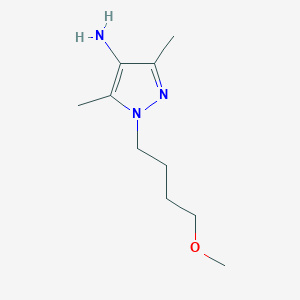

1-(4-Methoxybutyl)-3,5-dimethyl-1H-pyrazol-4-amine

Description

Properties

Molecular Formula |

C10H19N3O |

|---|---|

Molecular Weight |

197.28 g/mol |

IUPAC Name |

1-(4-methoxybutyl)-3,5-dimethylpyrazol-4-amine |

InChI |

InChI=1S/C10H19N3O/c1-8-10(11)9(2)13(12-8)6-4-5-7-14-3/h4-7,11H2,1-3H3 |

InChI Key |

KJTBLANCDSXNQI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=NN1CCCCOC)C)N |

Origin of Product |

United States |

Preparation Methods

Electrophilic Amination with O-(4-Nitrobenzoyl)hydroxylamine

In a representative procedure, primary amines react with 1,3-diketones in the presence of O-(4-nitrobenzoyl)hydroxylamine in dimethylformamide (DMF) at 85°C to yield N-substituted pyrazoles. For example, 3,5-dimethyl-1-(2,4,4-trimethylpentan-2-yl)-1H-pyrazole (1b ) was synthesized in 38% yield using 2,4,4-trimethylpentan-2-amine and 2,4-pentanedione. Adaptation of this method for 1-(4-methoxybutyl)-3,5-dimethyl-1H-pyrazol-4-amine would require:

-

Amine substrate : 4-methoxybutan-1-amine

-

Diketone : A functionalized 1,3-diketone pre-equipped with a protected amine at the central carbon (e.g., 4-amino-2,4-pentanedione).

However, the instability of 4-amino-1,3-diketones complicates this route, necessitating alternative strategies for introducing the 4-amino group post-cyclization.

Post-Cyclization Functionalization at the 4-Position

Nitration and Reduction Sequence

A two-step approach involving nitration followed by catalytic hydrogenation could install the 4-amino group:

-

Nitration : Treat 1-(4-methoxybutyl)-3,5-dimethyl-1H-pyrazole with nitric acid in sulfuric acid to introduce a nitro group at the electron-rich 4-position.

-

Reduction : Reduce the nitro group to an amine using hydrogen gas and a palladium-on-carbon (Pd/C) catalyst.

This method is exemplified in the synthesis of 1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazole (1n ), where electrophilic substitution reactions on pre-formed pyrazoles are feasible.

Table 1: Hypothetical Reaction Conditions for Nitration-Reduction

| Step | Reagents/Conditions | Temperature | Time | Yield (Projected) |

|---|---|---|---|---|

| Nitration | HNO₃ (1.2 eq), H₂SO₄ (cat.), DCM | 0–5°C | 2 h | 60–70% |

| Reduction | H₂ (1 atm), 10% Pd/C, EtOH | 25°C | 12 h | 85–90% |

Direct Cyclization with Aminated Building Blocks

Use of 4-Amino-1,3-Diketone Derivatives

Synthesizing the pyrazole ring from a 4-amino-1,3-diketone precursor and 4-methoxybutan-1-amine could streamline the process. For instance, 5-methyl-4-nitro-2,4-pentanedione has been utilized in analogous syntheses, though the nitro group would require subsequent reduction.

Challenges:

-

Precursor availability : 4-amino-1,3-diketones are seldom commercially available and often require multi-step synthesis.

-

Regioselectivity : Ensuring the amine group occupies the 4-position during cyclization demands precise reaction control.

Characterization and Validation

Successful synthesis would require validation via:

Chemical Reactions Analysis

1-(4-Methoxybutyl)-3,5-dimethyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced pyrazole derivatives.

Substitution: Nucleophilic substitution reactions can occur at the methoxybutyl group, where nucleophiles such as thiols or amines replace the methoxy group.

Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles under controlled temperature and pressure conditions. Major products formed from these reactions include oxidized, reduced, and substituted derivatives of the original compound.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research has indicated that derivatives of pyrazole compounds exhibit significant anticancer properties. For instance, studies have shown that 1-(4-Methoxybutyl)-3,5-dimethyl-1H-pyrazol-4-amine can inhibit tumor cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. A study published in the Journal of Medicinal Chemistry highlighted the synthesis of pyrazole derivatives that showed promising results against various cancer cell lines, suggesting that similar compounds could be developed for therapeutic use .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Pyrazole derivatives are known to inhibit cyclooxygenase enzymes, which play a crucial role in the inflammatory process. In vitro studies demonstrated that this compound exhibits significant anti-inflammatory activity, making it a candidate for further development as an anti-inflammatory drug .

Analgesic Effects

In addition to its anti-inflammatory properties, this compound has been evaluated for analgesic effects. Experimental models have shown that it can reduce pain responses in animal models, indicating potential use in pain management therapies .

Agricultural Applications

Pesticide Development

The unique chemical properties of this compound make it a candidate for developing new pesticides. Studies have indicated that pyrazole derivatives can act as effective insecticides due to their ability to disrupt metabolic processes in pests. Research is ongoing to evaluate the efficacy and safety of these compounds in agricultural settings .

Herbicide Potential

Additionally, the compound's ability to inhibit specific biochemical pathways suggests its potential as a herbicide. Preliminary studies have shown effectiveness against certain weed species, warranting further exploration into its application in crop protection strategies .

Materials Science

Polymer Chemistry

In materials science, this compound has been explored as a building block for synthesizing novel polymers with enhanced properties. The incorporation of pyrazole units into polymer matrices can improve thermal stability and mechanical properties. Research has demonstrated that such polymers exhibit improved performance in various applications, including coatings and composites .

Nanotechnology Applications

The compound's unique structure also allows for its use in nanotechnology. It can be functionalized to create nanoparticles with specific properties for applications in drug delivery systems and imaging agents. Studies are currently investigating the synthesis of nanoparticles using this compound and their subsequent biological interactions .

Data Summary Table

| Application Area | Specific Use | Findings/Notes |

|---|---|---|

| Medicinal Chemistry | Anticancer | Induces apoptosis; inhibits tumor cell proliferation |

| Anti-inflammatory | Inhibits cyclooxygenase enzymes; reduces inflammation | |

| Analgesic | Reduces pain responses in animal models | |

| Agricultural Science | Pesticide Development | Effective insecticide disrupting metabolic processes |

| Herbicide Potential | Effective against certain weed species | |

| Materials Science | Polymer Chemistry | Enhances thermal stability and mechanical properties |

| Nanotechnology | Functionalized for drug delivery systems |

Mechanism of Action

The mechanism of action of 1-(4-Methoxybutyl)-3,5-dimethyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Key Observations:

- Substituent Effects: Aromatic vs. In contrast, the 4-methoxybutyl group in the target compound introduces flexibility and polarity, favoring solubility in aqueous environments. Chain Length and Functionality: The methoxybutyl chain (4 carbons) offers greater conformational flexibility compared to shorter analogs like methoxyethyl (2 carbons ), which may influence molecular docking or catalytic site accessibility.

Physicochemical Properties

- Solubility : The 4-methoxybutyl group’s ether oxygen and alkyl chain enhance hydrophilicity compared to purely aromatic derivatives (e.g., fluorobenzyl ).

- Lipophilicity : Aromatic substituents (e.g., 4-fluorophenyl ) increase logP values, suggesting higher membrane permeability, whereas the target compound’s methoxybutyl group balances lipophilicity and solubility.

- Thermal Stability : In metal-organic frameworks (MOFs), steric protection from substituents like methyl or methoxy groups enhances thermal stability . The methoxybutyl chain in the target compound may similarly stabilize coordination complexes.

Biological Activity

1-(4-Methoxybutyl)-3,5-dimethyl-1H-pyrazol-4-amine (CAS Number: 1156282-67-5) is a compound of growing interest in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

The chemical formula for this compound is . Its structure includes a pyrazole ring, which is known for its diverse biological activities. The presence of the methoxybutyl and dimethyl groups contributes to its unique properties.

Antimicrobial Properties

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, molecular docking studies suggest that pyrazole derivatives can inhibit various microbial enzymes, thereby demonstrating potential as antimicrobial agents .

Anti-inflammatory Effects

Research has shown that pyrazole derivatives can modulate inflammatory pathways. A study highlighted that certain structural modifications in pyrazole compounds lead to enhanced anti-inflammatory effects by inhibiting pro-inflammatory cytokines . This suggests that this compound may possess similar capabilities.

Anticancer Activity

The compound's potential anticancer properties are also noteworthy. It has been suggested that pyrazole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For example, a related study reported that specific pyrazole compounds demonstrated efficacy against non-small cell lung cancer cells by targeting key regulatory pathways involved in tumor growth .

The precise mechanism of action for this compound remains under investigation. However, it is hypothesized that the compound may exert its effects through interactions with specific biological targets such as enzymes and receptors involved in inflammation and cancer progression.

Case Studies

- In Vivo Studies : Animal models have been utilized to assess the pharmacodynamic properties of this compound. Results indicated a significant reduction in inflammatory markers following administration, supporting its potential therapeutic application in inflammatory diseases.

- Molecular Docking Studies : Computational analyses have shown that this compound can effectively bind to targets associated with inflammation and cancer pathways. The binding affinities were comparable to known inhibitors used in clinical settings .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-(4-Methoxybutyl)-3,5-dimethyl-1H-pyrazol-4-amine?

- Methodological Answer : The synthesis typically involves multi-step protocols, starting with pyrazole precursors. A common approach includes:

- Step 1 : Alkylation of a pyrazole core with a 4-methoxybutyl group under basic conditions (e.g., K₂CO₃ in DMF) .

- Step 2 : Introduction of methyl groups at positions 3 and 5 via nucleophilic substitution or condensation reactions.

- Step 3 : Final purification using column chromatography (e.g., silica gel with hexane/ethyl acetate gradients) to isolate the amine product.

- Key Considerations : Reaction temperature (0–5°C for sensitive intermediates) and solvent polarity (dichloromethane or THF) significantly impact yield .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : To confirm substituent positions on the pyrazole ring and the 4-methoxybutyl chain. For example, singlet peaks for methyl groups (δ ~2.3 ppm) and methoxy protons (δ ~3.3 ppm) .

- Mass Spectrometry (ESI-MS) : To verify molecular weight (e.g., m/z ~223.3 for C₁₁H₂₁N₃O) and fragmentation patterns.

- IR Spectroscopy : Identification of amine N-H stretches (~3250 cm⁻¹) and C-O-C bonds (~1270 cm⁻¹) .

Q. What are the primary solubility and stability considerations for handling this compound?

- Methodological Answer :

- Solubility : Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly in water. Pre-dissolution in DMSO is recommended for biological assays .

- Stability : Store at -20°C under inert gas (N₂/Ar) to prevent oxidation of the amine group. Avoid prolonged exposure to light due to the methoxybutyl group’s photosensitivity .

Advanced Research Questions

Q. How can researchers resolve contradictory bioactivity data between in vitro and in vivo studies?

- Methodological Answer :

- Pharmacokinetic Profiling : Assess metabolic stability (e.g., liver microsome assays) to identify rapid degradation pathways .

- Formulation Optimization : Use liposomal encapsulation or PEGylation to enhance bioavailability if poor solubility limits in vivo efficacy .

- Target Engagement Studies : Employ techniques like SPR (surface plasmon resonance) to confirm binding affinity to intended biological targets (e.g., enzymes or receptors) .

Q. What strategies optimize the alkylation step to minimize byproducts like over-alkylated derivatives?

- Methodological Answer :

- Stoichiometric Control : Use a 1:1 molar ratio of pyrazole precursor to alkylating agent (e.g., 4-methoxybutyl bromide) to avoid di-alkylation .

- Catalytic Additives : Introduce phase-transfer catalysts (e.g., TBAB) to enhance reaction efficiency in biphasic systems .

- Real-Time Monitoring : Utilize TLC or HPLC to track reaction progress and terminate at optimal conversion (~80–90%) .

Q. How do structural modifications (e.g., methoxybutyl chain length) influence biological activity?

- Methodological Answer :

- SAR Studies : Synthesize analogs with varying alkoxy chain lengths (e.g., 3-methoxypropyl vs. 4-methoxybutyl) and compare:

- Enzymatic Inhibition : IC₅₀ values against target enzymes (e.g., kinases or cytochrome P450 isoforms) .

- Cellular Permeability : LogP measurements (e.g., octanol-water partitioning) to correlate hydrophobicity with membrane penetration .

- Computational Modeling : Docking studies (e.g., AutoDock Vina) to predict how chain length affects binding pocket interactions .

Q. What experimental designs address discrepancies in reported toxicity profiles?

- Methodological Answer :

- Dose-Response Curves : Conduct MTT assays across a wide concentration range (e.g., 1 nM–100 µM) to identify threshold toxicity .

- Metabolite Identification : Use LC-MS/MS to characterize oxidative or hydrolytic metabolites that may contribute to off-target effects .

- Species-Specific Assays : Compare toxicity in human cell lines (e.g., HepG2) vs. rodent models to assess translational relevance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.